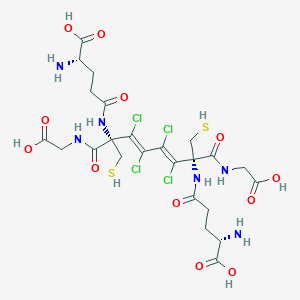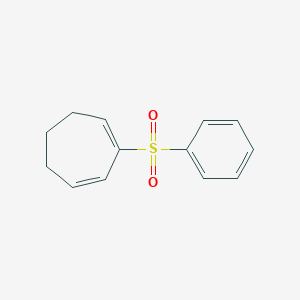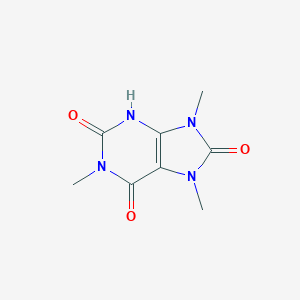
1,7,9-trimethyl-3H-purine-2,6,8-trione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,7,9-trimethyl-3H-purine-2,6,8-trione is a chemical compound with the molecular formula C₈H₁₀N₄O₃. It is a derivative of purine, a heterocyclic aromatic organic compound. This compound is known for its presence in various biological systems and its relevance in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
1,7,9-trimethyl-3H-purine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of theobromine, a naturally occurring compound found in cocoa beans. The reaction typically involves the use of methyl iodide and a base such as potassium carbonate under reflux conditions.
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves large-scale methylation reactions. The process is optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent production quality.
化学反应分析
Types of Reactions
1,7,9-trimethyl-3H-purine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can yield different purine derivatives with altered functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction can produce compounds with reduced nitrogen functionalities.
科学研究应用
1,7,9-trimethyl-3H-purine-2,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various purine derivatives and as a model compound in studying purine chemistry.
Biology: The compound is studied for its role in biological systems, particularly in relation to its metabolic pathways and interactions with enzymes.
Medicine: Research into its potential therapeutic applications includes its use as a lead compound in drug discovery and development.
Industry: The compound is utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 1,7,9-trimethyl-3H-purine-2,6,8-trione involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways. Its effects are mediated through binding to active sites or allosteric sites on target proteins, altering their activity and function.
相似化合物的比较
Similar Compounds
1,3,7-trimethylxanthine:
1,3-dimethyluric acid: This compound has two methyl groups instead of three and exhibits different chemical properties.
Theobromine: A naturally occurring compound with a similar structure but different biological activity.
Uniqueness
1,7,9-trimethyl-3H-purine-2,6,8-trione is unique due to its specific methylation pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its relevance in multiple scientific fields make it a valuable compound for research and industrial applications.
属性
IUPAC Name |
1,7,9-trimethyl-3H-purine-2,6,8-trione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O3/c1-10-4-5(11(2)8(10)15)9-7(14)12(3)6(4)13/h1-3H3,(H,9,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENNWBPPPFVXBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(NC(=O)N(C2=O)C)N(C1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
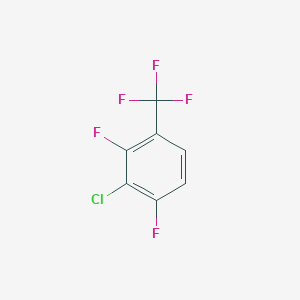
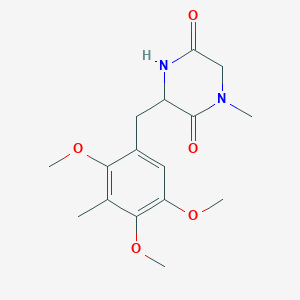
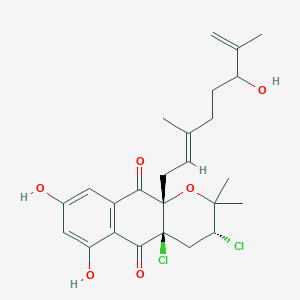
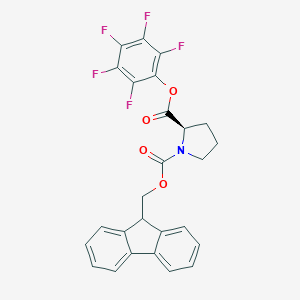
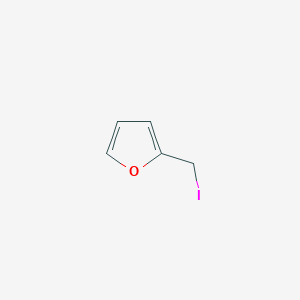
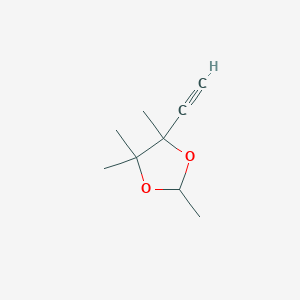
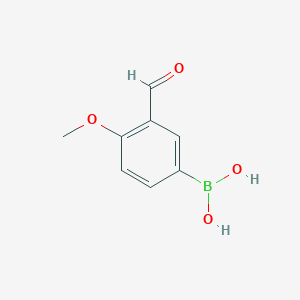
![3-azapentacyclo[5.1.0.02,4.03,5.06,8]octane-7-carbonitrile](/img/structure/B55664.png)
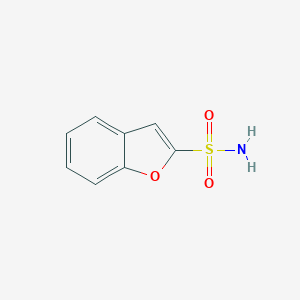
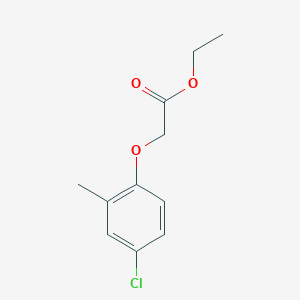
![5-Methyl-1,4-diazabicyclo[3.2.1]octane](/img/structure/B55667.png)
![2-{[(4-Fluorophenyl)sulfonyl]amino}-2-phenylacetic acid](/img/structure/B55668.png)
